Ethyl 8-hydroxyquinoline-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 8-hydroxyquinoline-5-carboxylate is a compound with the molecular formula C12H11NO3 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of Ethyl 8-hydroxyquinoline-5-carboxylate involves several steps. For instance, one method involves a multi-step reaction with hydrogen chloride and acrolein in water under reflux conditions, followed by the addition of sulfuric acid . Another method involves the reaction of ethyl 8-hydroxyquinoline-5-carboxylate with sodium hydride in N,N-dimethyl-formamide, followed by the addition of benzyl bromide .Molecular Structure Analysis

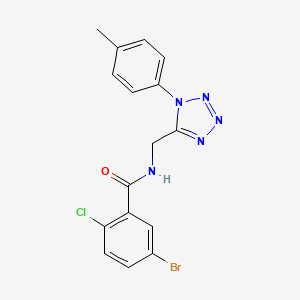

The molecular structure of Ethyl 8-hydroxyquinoline-5-carboxylate consists of a pyridine ring fused to a phenol, with the hydroxyl group attached to position 8 . The compound also contains an ethyl ester group attached to the carboxylate group .Chemical Reactions Analysis

Ethyl 8-hydroxyquinoline-5-carboxylate can undergo various chemical reactions. For instance, it can react with sodium hydride in N,N-dimethyl-formamide to form a new compound . It can also react with benzyl bromide to form another compound .Physical And Chemical Properties Analysis

Ethyl 8-hydroxyquinoline-5-carboxylate has a molecular weight of 217.22 . It has several physicochemical properties, including a number of heavy atoms, aromatic heavy atoms, H-bond acceptors, and H-bond donors . It also has certain pharmacokinetic properties, such as GI absorption and BBB permeant .Scientific Research Applications

Anticancer Properties

Ethyl 8-hydroxyquinoline-5-carboxylate and its derivatives exhibit promising anticancer activity. These compounds interfere with cancer cell growth, induce apoptosis, and inhibit tumor progression. Researchers are actively investigating their potential as lead compounds for novel cancer therapies .

Iron-Chelating Neuroprotection

The compound’s iron-chelating properties make it valuable for neuroprotection. By binding to excess iron ions, it helps prevent oxidative stress and neuronal damage. This application is particularly relevant in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Inhibition of 2OG-Dependent Enzymes

Ethyl 8-hydroxyquinoline-5-carboxylate acts as a potent inhibitor of 2OG-dependent enzymes. Notably, it inhibits nucleic acid demethylases, histone lysine demethylases (KDMs), and fat mass and obesity-associated protein (FTO). These enzymes play critical roles in epigenetic regulation and metabolism .

Antibacterial Activity

Studies have demonstrated that 8-hydroxyquinoline derivatives, including our compound, possess strong antibacterial properties. They effectively combat bacterial strains, making them potential candidates for novel antibiotics .

Synthetic Strategies and Drug Development

Researchers continue to explore diverse synthetic routes to create 8-hydroxyquinoline derivatives. These compounds serve as building blocks for various pharmacologically active scaffolds. Some derivatives may even emerge as leads for drug development against various diseases, including cancer .

Other Applications

Beyond the mentioned fields, Ethyl 8-hydroxyquinoline-5-carboxylate has been investigated for its potential in inhibiting botulinum neurotoxins, antifungal activity, and antileishmanial effects . These applications highlight its versatility and therapeutic value.

Safety and Hazards

Future Directions

Compounds containing the 8-hydroxyquinoline moiety, such as Ethyl 8-hydroxyquinoline-5-carboxylate, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could act as leads for the development of drugs against numerous diseases including cancer .

Mechanism of Action

Target of Action

Ethyl 8-hydroxyquinoline-5-carboxylate, a derivative of 8-hydroxyquinoline, exhibits a wide range of biological activities 8-hydroxyquinoline derivatives are known to interact with 2-oxoglutarate (2og) and iron-dependent oxygenases, which are considered promising therapeutic biotargets for various human diseases .

Mode of Action

8-hydroxyquinoline derivatives are known to act as inhibitors of 2og-dependent enzymes, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . These enzymes play crucial roles in various biological processes, including epigenetic regulation and metabolism.

Biochemical Pathways

8-hydroxyquinoline derivatives are known to influence the activity of 2og-dependent enzymes, which are involved in a wide range of biochemical pathways . For instance, these enzymes play a role in the demethylation of nucleic acids, a process critical for gene expression and cellular function.

Pharmacokinetics

It is reported to have high gastrointestinal absorption and is considered to be bbb (blood-brain barrier) permeant .

Result of Action

8-hydroxyquinoline derivatives are known to exhibit antimicrobial, anticancer, and antifungal effects . They can inhibit the activity of 2OG-dependent enzymes, leading to changes in gene expression and cellular function .

properties

IUPAC Name |

ethyl 8-hydroxyquinoline-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)9-5-6-10(14)11-8(9)4-3-7-13-11/h3-7,14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFNAHDRMCPGLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=NC2=C(C=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2528281.png)

![N-[1-(Oxan-4-yl)azetidin-3-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2528284.png)

![10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]spiro[acridine-9,9'-fluorene]](/img/structure/B2528286.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2528287.png)

![3-{[4-(Dimethylamino)phenyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2528291.png)

![(5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2528297.png)

![4-(4-Bromophenyl)-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine](/img/structure/B2528301.png)

![2-[(2-{[(2-fluorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2528302.png)